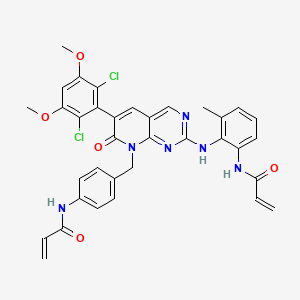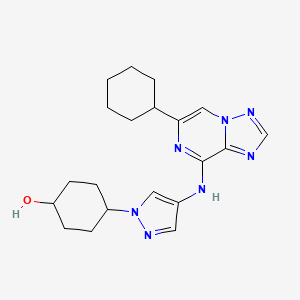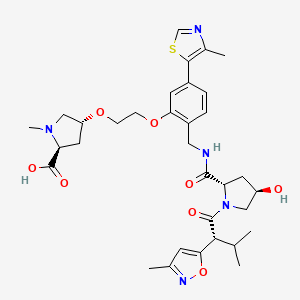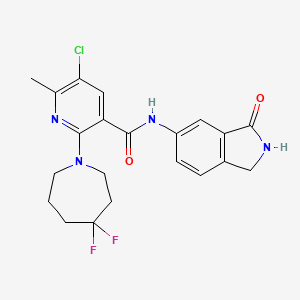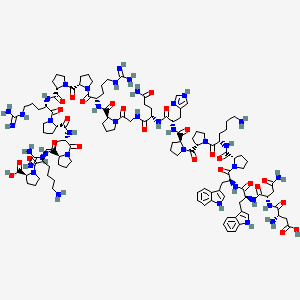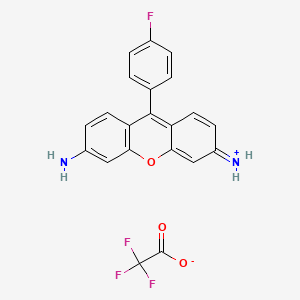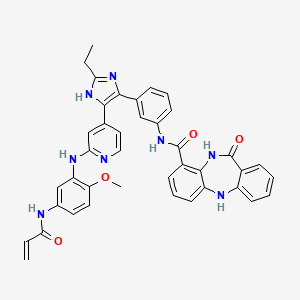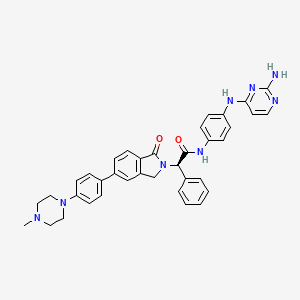
Egfr-IN-97
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-97 is a compound known for its inhibitory effects on the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various types of cancer cells, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its potential to inhibit the growth of cancer cells by targeting and blocking the EGFR pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-97 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-97 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Egfr-IN-97 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and cancer progression.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity.
Mécanisme D'action
Egfr-IN-97 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the EGFR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Egfr-IN-97 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR pathway, this compound is unique in its structure and binding affinity. It has shown higher selectivity for certain EGFR mutations, making it a promising candidate for overcoming resistance seen with other inhibitors.
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations.
This compound stands out due to its unique chemical structure and potential for higher efficacy in certain cancer types.
Propriétés
Formule moléculaire |
C37H36N8O2 |
|---|---|
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
(2R)-N-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]-2-[6-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H36N8O2/c1-43-19-21-44(22-20-43)31-14-7-25(8-15-31)27-9-16-32-28(23-27)24-45(36(32)47)34(26-5-3-2-4-6-26)35(46)41-30-12-10-29(11-13-30)40-33-17-18-39-37(38)42-33/h2-18,23,34H,19-22,24H2,1H3,(H,41,46)(H3,38,39,40,42)/t34-/m1/s1 |
Clé InChI |
LPQXVCSHXVXJLC-UUWRZZSWSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)[C@H](C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4)C(C5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)NC7=NC(=NC=C7)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
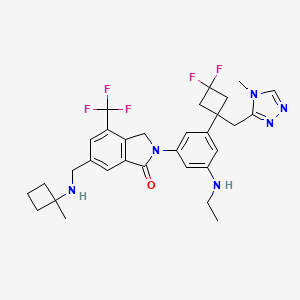

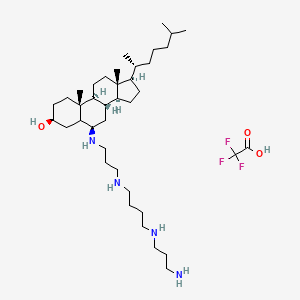
methyl phosphate](/img/structure/B12378501.png)
